![molecular formula C20H18N4O5S B4737837 N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4737837.png)
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide
Overview
Description
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide, also known as NPS-2143, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor that plays a critical role in regulating calcium homeostasis in the body.
Mechanism of Action
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide selectively inhibits the CaSR, which is expressed in various tissues, including the parathyroid gland, bone, kidney, and gastrointestinal tract. The CaSR plays a critical role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and modulating parathyroid hormone secretion, renal calcium reabsorption, and intestinal calcium absorption. N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide binds to the transmembrane domain of the CaSR and stabilizes the inactive conformation of the receptor, thereby reducing its activity.
Biochemical and Physiological Effects:
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have several biochemical and physiological effects, including reducing parathyroid hormone secretion, increasing bone mineral density, reducing bone resorption, reducing calcium levels in the blood, and inhibiting the growth and metastasis of cancer cells. These effects are mediated through the selective inhibition of the CaSR.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments is its selectivity for the CaSR, which allows for the specific modulation of calcium homeostasis. However, one of the limitations of using N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide. One direction is the development of more potent and selective CaSR inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of the role of the CaSR in other physiological processes, such as cell proliferation and differentiation. Additionally, the potential use of N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide as a diagnostic tool for the detection of CaSR-related diseases is an area of future research.
Scientific Research Applications
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been shown to increase bone mineral density and reduce bone resorption in animal models. In hyperparathyroidism, N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been shown to reduce parathyroid hormone secretion and calcium levels in the blood. In cancer, N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide has been shown to inhibit the growth and metastasis of various cancer cells.
properties
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-20(22-14-16-10-12-21-13-11-16)15-23(17-6-2-1-3-7-17)30(28,29)19-9-5-4-8-18(19)24(26)27/h1-13H,14-15H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIGDSMJLOMAPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N-(pyridin-4-ylmethyl)glycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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